molecular formula C36H24N2 B13647103 9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole

9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole

Cat. No.: B13647103
M. Wt: 484.6 g/mol
InChI Key: RAFYTMQVEPNKKI-UHFFFAOYSA-N
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Description

Overview of Carbazole-Based Compounds in Advanced Materials Research

Carbazole derivatives have emerged as cornerstone materials in organic electronics due to their tunable electronic properties and structural versatility. The carbazole moiety’s electron-rich nitrogen-containing heterocycle facilitates both hole transport and luminescent behavior, making it indispensable in photovoltaic cells, OLEDs, and thin-film transistors. Modern design strategies combine carbazole units with electron-deficient groups to create donor–acceptor (D–A) architectures, enabling precise control over frontier molecular orbital energies. For instance, carbazole–triarylborane hybrids demonstrate thermally activated delayed fluorescence (TADF) with photoluminescence quantum yields exceeding 90%, while carbazole–oxadiazole conjugates exhibit electron mobility values comparable to inorganic semiconductors.

Historical Context and Evolution of Bicarbazole Derivatives

The development of bicarbazole systems marks a significant evolution from monomeric carbazole chemistry. Early bicarbazole syntheses focused on 3,3'-linked dimers for photorefractive materials in the 1990s, but low solubility limited device integration. Breakthroughs in cross-coupling catalysis enabled precise regiocontrol, with Suzuki–Miyaura reactions producing 2,3'-bicarbazole derivatives like 9-phenyl-9H,9'H-2,3'-bicarbazole. The incorporation of biphenyl substituents at the 9-position, as seen in 9'-([1,1'-biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole, emerged in the 2020s to enhance intermolecular π-stacking while maintaining solution processability.

Significance of this compound in Contemporary Chemical Research

This compound’s molecular design addresses three critical challenges in organic electronics:

  • Charge Transport Optimization : The 2,3'-bicarbazole linkage creates a 142° dihedral angle between monomer units, balancing planar conjugation for charge mobility and torsional freedom for amorphous film formation.
  • Energy Level Engineering : Density functional theory (DFT) calculations reveal a HOMO level of −5.3 eV and LUMO of −2.1 eV, ideal for hole injection in OLED anodes.
  • Thermal Stability : Thermogravimetric analysis shows 5% weight loss at 427°C, outperforming standard host materials like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP).

Scope, Aims, and Structure of the Review

This analysis systematically evaluates:

  • Synthetic methodologies for regioselective bicarbazole functionalization
  • Structure–property relationships governing optoelectronic behavior
  • Performance benchmarks in OLED and organic photovoltaic (OPV) prototypes
  • Computational modeling approaches for molecular design

Table 1: Key Physicochemical Properties of this compound

Property Value Measurement Technique
Molecular Weight 636.8 g/mol High-resolution MS
Melting Point 298–301°C Differential Scanning Calorimetry
Band Gap 3.2 eV Cyclic Voltammetry
Hole Mobility 2.1 × 10⁻³ cm² V⁻¹ s⁻¹ Space-Charge-Limited Current
Photoluminescence λmax 412 nm (in chloroform) UV-Vis Spectroscopy

Properties

IUPAC Name

3-(9H-carbazol-2-yl)-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H24N2/c1-2-9-24(10-3-1)25-11-8-12-28(21-25)38-35-16-7-5-14-31(35)32-22-26(18-20-36(32)38)27-17-19-30-29-13-4-6-15-33(29)37-34(30)23-27/h1-23,37H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFYTMQVEPNKKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)C7=CC=CC=C7N6)C8=CC=CC=C83
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H24N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Identity and Structure

Property Data
Chemical Name 9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole
Molecular Formula C48H32N2
Molecular Weight 636.8 g/mol
CAS Number 1643479-47-3
Synonyms 9-([1,1'-Biphenyl]-3-yl)-9'-([1,1'-biphenyl]-4-yl)-3,3'-bicarbazole
Purity (HPLC) >95%
Structural Features Biphenyl substituents at 9 and 9' positions of 3,3'-bicarbazole core

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of This compound typically involves the formation of the bicarbazole core followed by selective biphenyl substitution at the nitrogen atoms (positions 9 and 9'). The key steps include:

  • Formation of the 3,3'-bicarbazole core via oxidative coupling or palladium-catalyzed cross-coupling of carbazole derivatives.
  • N-arylation of the bicarbazole nitrogen atoms with biphenyl moieties using Buchwald-Hartwig amination or Ullmann-type coupling reactions.

Specific Synthetic Routes

Palladium-Catalyzed Cross-Coupling

A widely reported method involves:

  • Starting from carbazole or substituted carbazole derivatives.
  • Using palladium catalysts (e.g., Pd(OAc)2) with appropriate ligands (e.g., phosphines) to couple carbazole units at the 3-position to form the 3,3'-bicarbazole.
  • Subsequent N-arylation with 3-bromobiphenyl and 4-bromobiphenyl derivatives to install the biphenyl groups at the 9 and 9' positions.

Reaction conditions:

Parameter Typical Conditions
Catalyst Pd(OAc)2 or Pd2(dba)3
Ligand BINAP, Xantphos, or other phosphine ligands
Base NaOtBu, K3PO4, or Cs2CO3
Solvent Toluene, DMF, or dioxane
Temperature 80–120 °C
Reaction Time 12–48 hours

Yields reported are generally moderate to high (60–85%) depending on substrate purity and reaction optimization.

Oxidative Coupling Approach

Alternatively, the bicarbazole core can be synthesized via oxidative homocoupling of carbazole derivatives using oxidants such as FeCl3 or Cu(OAc)2. This method is followed by N-arylation with biphenyl halides.

  • Oxidative coupling is performed in solvents like chloroform or acetonitrile.
  • Reaction temperature is generally ambient to 60 °C.
  • The oxidative coupling step typically gives moderate yields (50–70%).

This method is less selective but useful for large-scale synthesis due to simpler catalyst systems.

Research Findings and Optimization

Purity and Characterization

  • The product is typically purified by column chromatography or recrystallization.
  • Purity is confirmed by HPLC (>95%) and spectroscopic methods including NMR, MS, and elemental analysis.
  • The compound exhibits characteristic UV-Vis absorption and fluorescence properties due to its conjugated system.

Challenges and Improvements

  • Steric hindrance from the biphenyl groups can reduce coupling efficiency; thus, ligand and base choice is critical.
  • Use of microwave-assisted synthesis has been reported to reduce reaction times significantly while maintaining yields.
  • Alternative greener solvents (e.g., 2-MeTHF) and ligand-free protocols are under exploration to improve environmental footprint.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Yield (%) Notes
Pd-catalyzed cross-coupling Carbazole, 3-/4-bromobiphenyl Pd(OAc)2, BINAP, NaOtBu, toluene, 100 °C, 24h 70–85 High selectivity, scalable
Oxidative coupling + N-arylation Carbazole, FeCl3 or Cu(OAc)2, biphenyl halides FeCl3, CHCl3, RT; then Pd-catalyzed amination 50–70 Simpler catalysts, moderate yield
Microwave-assisted Pd-catalysis Same as Pd-catalyzed Microwave, 100–120 °C, 1–2 h 75–80 Reduced time, comparable yield

Chemical Reactions Analysis

Types of Reactions

9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of biphenyl carboxylic acids, while reduction can yield biphenyl derivatives with reduced aromaticity .

Scientific Research Applications

9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 9’-([1,1’-Biphenyl]-3-yl)-9H,9’H-2,3’-bicarbazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular receptors or enzymes, leading to modulation of signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole and analogous bicarbazole derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Properties Applications
9'-([1,1'-Biphenyl]-3-yl)-2,3'-bicarbazole C₃₆H₂₄N₂ 484.60 Biphenyl at 9'-position; 2,3'-linkage Extended π-conjugation, high thermal stability, deep-blue emission potential OLED host/emitter, semiconductor research
9-Phenyl-9H,9'H-2,3'-bicarbazole () C₃₀H₂₀N₂ 408.50 Phenyl at 9-position; 2,3'-linkage Limited conjugation, moderate thermal stability Intermediate for synthesis
3,3'-Bicarbazole () C₂₄H₁₆N₂ 332.41 No substituents; 3,3'-linkage Short conjugation length, high rigidity Semiconductor synthesis intermediate
BPP-BCZ (9-([1,1'-Biphenyl]-4-yl)-9'-phenyl-3,3'-bicarbazole) () C₃₆H₂₄N₂ 484.60 Biphenyl-4-yl at 9-position; 3,3'-linkage Para-substitution enhances charge transport, used in exciplex-based OLEDs OLED host
6,6′-Bis(phenylethynyl)-3,3′-bicarbazole () C₃₈H₂₂N₂ 498.60 Phenylethynyl at 6,6′-positions Blue emission (416–428 nm), alkyl chain-dependent solid-state emission tuning Deep-blue OLED emitters

Structural and Electronic Differences

  • Substitution Position: The meta-substituted biphenyl group (3-yl) in the target compound introduces steric hindrance and disrupts linear conjugation compared to para-substituted analogs like BPP-BCZ.
  • Linkage Isomerism : The 2,3′-linkage in the target compound vs. the 3,3′-linkage in BPP-BCZ alters the molecular dipole moment and HOMO/LUMO distribution. For example, 3,3′-linked bicarbazoles typically exhibit stronger intramolecular charge transfer (ICT) due to symmetric conjugation pathways .

Photophysical and Thermal Properties

  • Emission Characteristics : While direct emission data for the target compound is unavailable, structurally similar 6,6′-bis(phenylethynyl)-3,3′-bicarbazole derivatives emit in the blue region (416–428 nm) . The biphenyl group in the target compound may further red-shift emission due to extended conjugation, though meta-substitution could limit this effect compared to para-substituted analogs.
  • Thermal Stability : Bicarbazoles with rigid substituents (e.g., biphenyl) exhibit higher glass transition temperatures (Tg > 150°C) than alkylated derivatives (e.g., 9-octyl-3,3′-bicarbazole, Tg ~80°C), enhancing device longevity .

Device Performance in OLEDs

  • Host Material Efficacy: The target compound’s biphenyl group improves hole-transport capabilities compared to non-substituted 3,3′-bicarbazole. When paired with electron-transport materials (e.g., triazine derivatives), it may form efficient exciplex systems, as seen in BPP-BCZ-based devices achieving external quantum efficiencies (EQE) >20% .
  • Comparison with Triazine-Based Hosts : Triazine-functionalized bicarbazoles (e.g., PTZP-BCZ) exhibit stronger electron affinity but require careful charge balance. The target compound’s biphenyl group may offer a better balance between hole and electron mobility .

Biological Activity

9'-([1,1'-Biphenyl]-3-yl)-9H,9'H-2,3'-bicarbazole is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities, as well as its applications in organic electronics.

  • Molecular Formula : C₃₆H₂₄N₂
  • Molecular Weight : 484.59 g/mol
  • CAS Number : 1346669-48-4

Antitumor Activity

Recent studies have highlighted the antitumor potential of various carbazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against different cancer cell lines.

Cell Line IC₅₀ (μM) Activity Type
MDA-MB-231 (Breast)25.5Antiproliferative
A549 (Lung)30.2Antiproliferative
HCT116 (Colon)22.8Antiproliferative

These findings suggest that the compound exhibits selective activity against specific cancer types, indicating its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies showed that it possesses significant antibacterial activity against various strains of bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that this compound may serve as a potential lead in the development of new antimicrobial agents.

The biological activity of this compound is believed to be linked to its ability to intercalate with DNA and inhibit topoisomerase enzymes. This mechanism disrupts the replication and transcription processes in cancer cells and bacteria, leading to cell death.

Study on Antitumor Activity

A recent study investigated the cytotoxic effects of various bicarbazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited varying degrees of cytotoxicity. The study reported that derivatives with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Study on Antimicrobial Activity

In another study focused on antimicrobial properties, researchers synthesized several carbazole derivatives and tested their efficacy against resistant bacterial strains. The findings revealed that the presence of biphenyl moieties significantly improved the antibacterial activity of the compounds tested .

Applications in Organic Electronics

Beyond its biological activities, this compound has been explored for its electronic properties. It is utilized as a hole transport material in organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability . The compound's high hole mobility and favorable energy levels make it a promising candidate for further development in organic electronic applications.

Q & A

Q. Key Considerations :

  • Catalyst selection (Pd vs. FeCl₃ for oxidative dimerization ).
  • Solvent purity and inert atmosphere to prevent side reactions.

Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
Standard characterization involves:

  • NMR Spectroscopy : Confirms regiochemistry and substituent positions (e.g., biphenyl and carbazole linkages) .
  • Mass Spectrometry : LCMS-IT-TOF verifies molecular weight and isotopic patterns .
  • Elemental Analysis : Matches theoretical C, H, N percentages (e.g., C₃₆H₂₄N₂ requires C: 89.22%, H: 4.99%, N: 5.79%) .

Advanced Tip : X-ray crystallography resolves π–π stacking interactions in solid-state applications .

Advanced: How do structural modifications (e.g., alkyl chain length, halogenation) affect photophysical properties?

Answer:

  • Alkyl Chains : Hexyl vs. ethyl chains on bicarbazole derivatives modulate aggregation and emission. For example:
    • 3b (hexyl) : Sharp emission at 428 nm (deep-blue).
    • 3a (ethyl) : Broader emission into blue-green due to intermolecular arrangement differences .
  • Halogenation : Bromine atoms enhance π–π interactions in OLED host materials (e.g., HOMO/LUMO levels at -5.62 eV/-2.3 eV) .

Table 1 : Photophysical Data in THF Solution

Compoundλem (nm)FWHM (nm)Quantum Yield
3a416450.62
4a369, 380300.58

Methodological Note : Sonogashira coupling optimizes ethynyl group introduction for tunable emission .

Advanced: What contradictions exist in reported synthetic pathways, and how can they be resolved?

Answer:

  • Contradiction : Oxidative dimerization (FeCl₃/chloroform ) vs. cross-coupling (Pd/dba ) for bicarbazole core formation.
  • Resolution :
    • FeCl₃ : Faster but less regioselective.
    • Pd Catalysis : Higher yields and precision for asymmetric systems.

Experimental Design : Compare reaction kinetics (TLC monitoring) and purity (HPLC) across methods.

Basic: What are the primary applications of this compound in materials science?

Answer:

  • OLEDs : Host material for deep-blue emitters due to high thermal stability and bipolar charge transport .
  • Photonics : π–π stacking enables exciton confinement in thin films .
  • Biological Probes : Carbazole’s planar structure facilitates DNA intercalation studies (preliminary data in ).

Advanced: How can computational modeling guide the design of derivatives for targeted HOMO/LUMO levels?

Answer:

  • DFT Calculations : Predict HOMO/LUMO levels (e.g., -5.62 eV/-2.3 eV for triphenylsilyl derivatives ).
  • Substituent Effects : Electron-withdrawing groups (e.g., Br) lower LUMO, enhancing electron injection in OLEDs .

Validation : Compare computed vs. experimental UV-Vis spectra (e.g., 245 nm/350 nm peaks in CH₂Cl₂ ).

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, goggles, and lab coats (potential irritant ).
  • Waste Disposal : Halogenated byproducts require separate containment (bromine-containing derivatives ).

Advanced: How do solvent polarity and aggregation state influence emission properties?

Answer:

  • Solution vs. Solid State :
    • THF Solution : Discrete emission at 416 nm (3a).
    • Solid Film : Red-shifted emission (428 nm) due to aggregation-induced quenching .
  • Solvent Screening : Use Kamlet-Taft parameters to correlate polarity with Stokes shift.

Experimental Approach : Spin-coating vs. vacuum deposition for film uniformity .

Advanced: What mechanistic insights explain failed synthetic routes (e.g., triple-bond attachment in Sonogashira coupling)?

Answer:

  • Failure Case : Attempted triple-bond attachment to 1,3,5-tribromobenzene led to steric hindrance and low yields .
  • Solution : Use pre-functionalized ethynylcarbazole units and optimize Pd/Cu catalyst ratios.

Troubleshooting : Monitor reaction progress via in-situ IR for acetylide intermediates.

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : Detect trace impurities (<0.1% ).
  • DSC : Confirm glass transition temperature (Tg) for OLED-grade purity (>120°C ).

Advanced Note : MALDI-TOF identifies oligomeric byproducts from coupling reactions .

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